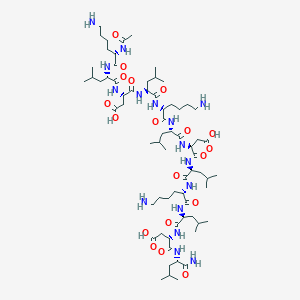

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2

CAS No.:

Cat. No.: VC16672789

Molecular Formula: C68H122N16O19

Molecular Weight: 1467.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C68H122N16O19 |

|---|---|

| Molecular Weight | 1467.8 g/mol |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C68H122N16O19/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

| Standard InChI Key | JXVKXIMEQMJEAG-PEWBXTNBSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C |

| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C |

Introduction

Molecular and Structural Characteristics of KLD12

Sequence Design and Chemical Properties

KLD12 is a 12-residue peptide with the sequence Ac-KLDLKLDLKLDL-NH2, where "Ac" denotes an N-terminal acetyl group and "NH2" a C-terminal amidation . This design leverages alternating charged (lysine, aspartic acid) and hydrophobic (leucine) residues to drive self-assembly. The acetyl and amide termini enhance proteolytic stability, a critical feature for in vivo applications .

The molecular formula of KLD12 is , yielding a molecular weight of 1,449.6 g/mol (calculated using PubChem tools) . Unlike longer peptides such as Ac-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-NH2 (KLKLKLKLKL), which lacks aspartic acid and forms less stable structures, KLD12’s inclusion of aspartic acid introduces ionic interactions that stabilize β-sheet formation .

Secondary and Tertiary Structure

Under physiological conditions, KLD12 self-assembles into β-sheet-rich nanofibers, as confirmed by circular dichroism (CD) spectroscopy and transmission electron microscopy (TEM) . CD spectra reveal a characteristic minimum at 216 nm and maximum at 195 nm, indicative of β-sheet dominance (Fig. 1D) . TEM images show intertwined nanofibers with diameters of 5–10 nm, forming a porous hydrogel network .

Comparative studies with modified variants, such as KLD12-SP (a substance P-conjugated derivative), demonstrate that structural integrity depends on the core KLD12 sequence. While KLD12-SP alone forms disordered aggregates, mixing it with KLD12 (70:1 ratio) preserves nanofiber morphology, underscoring KLD12’s role as a structural scaffold .

Synthesis and Characterization

Peptide Synthesis

KLD12 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification via high-performance liquid chromatography (HPLC) . Acetylation and amidation are performed post-synthesis to block terminal charges. Final products are dissolved in sucrose solution (295 mM) and sonicated to form 0.5–1.0% (wt/vol) hydrogels .

Structural Validation

Transmission Electron Microscopy (TEM): KLD12 hydrogels stained with uranyl acetate reveal nanofibers with high aspect ratios (Fig. 1A) . In contrast, KLD12-SP exhibits amorphous aggregates, highlighting the disruptive effect of bulky conjugates on self-assembly .

Functional Applications in Bone Tissue Engineering

MSC Recruitment and In Vivo Performance

KLD12’s negative surface charge (from aspartic acid) enhances binding to cationic growth factors and cell surface receptors. In rat models, intravenous injection of fluorescently labeled MSCs showed significant recruitment to KLD12/PLA/β-TCP scaffolds, with cell density 3× higher than in controls .

Table 1: Bone Regeneration Metrics in Rat Calvarial Defects (24 Weeks)

Histological Outcomes

Hematoxylin and eosin (H&E) staining of KLD12/PLA/β-TCP scaffolds at 24 weeks revealed mature osteocytes embedded in mineralized matrix, with vascularization comparable to native bone . Masson’s trichrome staining confirmed collagen deposition, indicating active remodeling .

Comparative Analysis with Related Peptides

KLD12 vs. KLKLKLKLKL

While both peptides share a leucine-lysine backbone, KLD12’s aspartic acid residues introduce additional hydrogen bonding and electrostatic interactions. This results in:

KLD12 vs. Substance P-Conjugated Variants

KLD12-SP, despite its bioactivity, requires KLD12 as a structural scaffold. The 70:1 KLD12/KLD12-SP ratio optimizes MSC recruitment without disrupting nanofiber integrity .

Challenges and Future Directions

While KLD12 shows promise, scalability and long-term stability require further optimization. Future studies should explore:

-

Dual-functional peptides: Combining KLD12 with osteoinductive motifs (e.g., RGD sequences).

-

3D bioprinting: Incorporating KLD12 hydrogels into printed scaffolds for complex tissue architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume